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Compound of Interest

Compound Name:
2-(4-Amino-6-methylpyrimidin-2-

yl)ethanol

CAS No.: 1337882-08-2

Cat. No.: B596578

Get Quote

Executive Summary
2-(4-Amino-6-methylpyrimidin-2-yl)ethanol (CAS: 1337882-08-2) is a highly versatile,

functionalized pyrimidine building block[1]. Characterized by its amphiphilic nature—combining

a lipophilic heteroaromatic core with a hydrophilic ethanol appendage—it serves as a critical

intermediate in modern medicinal chemistry. As a Senior Application Scientist, I have structured

this whitepaper to provide researchers and drug development professionals with a

comprehensive understanding of its physicochemical properties, self-validating synthetic

methodologies, and applications in targeted therapeutics such as kinase inhibitors and

PROTACs.

Physicochemical Profiling & Structural Significance
The pyrimidine scaffold is a "privileged structure" in pharmacology, frequently acting as a

bioisostere for the adenine ring of ATP[2]. The specific substitution pattern of 2-(4-Amino-6-
methylpyrimidin-2-yl)ethanol dictates its reactivity and binding affinity:
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4-Amino Group: Acts as a potent hydrogen bond donor, critical for anchoring the molecule to

the backbone carbonyls of a kinase hinge region.

6-Methyl Group: Provides steric shielding and hydrophobic interactions, enhancing selectivity

against off-target proteins.

2-Ethanol Group: Projects into the solvent-exposed region. The terminal hydroxyl group

reduces the overall desolvation penalty (improving aqueous solubility) and serves as a

synthetic handle for further functionalization (e.g., esterification or etherification).

Quantitative Data Summary
Property Value

IUPAC Name 2-(4-Amino-6-methylpyrimidin-2-yl)ethan-1-ol

CAS Number 1337882-08-2[1]

Molecular Formula C₇H₁₁N₃O

Molecular Weight 153.18 g/mol

SMILES CC1=CC(N)=NC(CCO)=N1

H-Bond Donors 2 (-NH₂, -OH)

H-Bond Acceptors 4 (2x Pyrimidine N, -NH₂, -OH)

Topological Polar Surface Area 79.1 Å² (Calculated)

Mechanistic Synthesis & Experimental Protocol
The de novo construction of 2-substituted 4-amino-6-methylpyrimidines is most efficiently

achieved via the base-catalyzed condensation of an amidine with a β -enaminonitrile[3]. For

this specific compound, the precursors are 3-hydroxypropanamidine[4] and 3-

aminocrotononitrile.

Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The progression of the reaction is

physically observable (gas evolution, color change), and the workup exploits the specific
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solubility profile of the product to ensure high purity without the need for exhaustive

chromatography.

Reagents:

3-Hydroxypropanamidine hydrochloride (1.0 eq)

3-Aminocrotononitrile (1.1 eq)

Sodium ethoxide (NaOEt) (1.2 eq)

Absolute ethanol (Anhydrous)

Step-by-Step Methodology:

Amidine Free-Basing: Suspend 3-hydroxypropanamidine HCl in absolute ethanol under a

nitrogen atmosphere. Cool to 0 °C and add NaOEt portion-wise.

Causality: The amidine is supplied as a stable HCl salt. NaOEt deprotonates it to generate

the highly nucleophilic free amidine. Operating at 0 °C prevents the thermal degradation of

the unstable free amidine.

Filtration of Byproducts: Stir for 30 minutes, then filter the suspension rapidly through a

Celite pad.

Causality: This removes the precipitated NaCl. If left in the mixture, NaCl will occlude into

the final product during crystallization, ruining the purity profile.

Condensation & Cyclization: Transfer the filtrate to a round-bottom flask equipped with a

reflux condenser. Add 3-aminocrotononitrile. Heat the mixture to reflux (78 °C) for 12 hours.

Causality: The initial nucleophilic attack of the amidine nitrogen onto the cyano group

forms an intermediate imine. Refluxing provides the necessary activation energy for the

subsequent intramolecular cyclization. The reaction self-validates via the evolution of

ammonia gas (NH₃), which drives the equilibrium toward the thermodynamically stable

aromatic pyrimidine.
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Workup & Isolation: Concentrate the ethanolic mixture in vacuo to one-third of its original

volume. Cool to 4 °C overnight. Collect the resulting precipitate via vacuum filtration and

wash with cold diethyl ether.

Causality: The target compound's amphiphilic nature makes it soluble in hot ethanol but

highly insoluble in cold ethereal solvents. This differential solubility allows the product to

crystallize selectively, leaving unreacted starting materials in the mother liquor.

3-Hydroxypropanamidine HCl
+ NaOEt

Free Amidine Intermediate
(- NaCl)

Addition of 3-Aminocrotononitrile
(Reflux, 78°C)

Cyclization & Aromatization
(- NH3)

2-(4-Amino-6-methylpyrimidin-2-yl)ethanol

Click to download full resolution via product page

Stepwise synthetic pathway for 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol.
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Applications in Drug Discovery
Kinase Inhibitor Pharmacophore
In the development of targeted oncology drugs, 2-(4-Amino-6-methylpyrimidin-2-yl)ethanol
serves as an ideal hinge-binding motif. The pyrimidine core mimics the purine rings of ATP[2].

When docked into an orthosteric kinase pocket, the 4-amino group acts as a critical hydrogen

bond donor to the kinase hinge region backbone.

Crucially, the 2-ethanol appendage is strategically positioned to point outward toward the

solvent channel. This prevents steric clashes deep within the hydrophobic pocket while

simultaneously allowing the terminal hydroxyl group to interact with solvent molecules. This

drastically improves the pharmacokinetic profile (lowering LogP and increasing oral

bioavailability) compared to purely lipophilic pyrimidines.

PROTAC Linker Attachment
In the emerging field of Proteolysis Targeting Chimeras (PROTACs), the terminal hydroxyl

group of the 2-ethanol moiety serves as an ideal conjugation point. It can be readily coupled

with PEGylated or alkyl linkers via etherification or esterification without disrupting the primary

binding affinity of the pyrimidine core to the target protein.
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Pharmacophore mapping of the pyrimidine scaffold in a kinase binding site.

Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 2-(4-Amino-6-methylpyrimidin-2-
yl)ethanol, the following analytical validations must be performed:

¹H NMR (DMSO-d₆, 400 MHz):

The aromatization of the pyrimidine ring is confirmed by a distinct singlet at δ ~6.1 ppm,

corresponding to the isolated C5-H proton.

The 6-methyl group appears as a sharp singlet at δ ~2.2 ppm.

The primary amine (-NH₂) presents as a broad, exchangeable singlet integrating to 2

protons at δ ~6.5 ppm.
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The ethanol side chain shows two distinct multiplets at δ ~2.6 ppm (-CH₂- adjacent to the

ring) and δ ~3.7 ppm (-CH₂-O-), with the hydroxyl proton appearing as a triplet at δ ~4.5

ppm (if not fully exchanged).

LC-MS (ESI+): The mass spectrum will show a dominant pseudo-molecular ion peak [M+H]+

at m/z 154.1, confirming the molecular weight of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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